molecular formula C12H14F3N3O2 B2942872 2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 2097859-60-2

2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No. B2942872
CAS RN: 2097859-60-2
M. Wt: 289.258
InChI Key: ZKISIMHGKUHCGU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridazinone, which is a class of organic compounds that contain a six-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The trifluoromethyl group and piperidinyl group suggest that this compound might have unique properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyridazinone ring, along with the trifluoromethyl and piperidinyl groups . These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Magnetic Resonance Studies

A study by Cahill and Crabb (1972) explores magnetic resonance studies of compounds with bridgehead nitrogen atoms, including derivatives of hexahydropyrido [2,1‐c][1,4]oxazin-4(3H)-ones. The research focuses on configurational and conformational aspects of these compounds, highlighting their synthesis and spectral properties (Cahill & Crabb, 1972).

Antimicrobial Evaluation

Srinivasan et al. (2010) synthesized and evaluated a series of novel fluoroquinolone derivatives, including 1,4-dihydro-quinoline-3-carboxylic acid derivatives, for their antibacterial and antifungal activities. This showcases the potential application of these compounds in developing new antimicrobial agents (Srinivasan et al., 2010).

In Vivo Activity Against Tuberculosis

Shindikar and Viswanathan (2005) reported on novel fluoroquinolones with promising in vivo activity against Mycobacterium tuberculosis in mice. These compounds include 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, highlighting their therapeutic potential in treating tuberculosis (Shindikar & Viswanathan, 2005).

Synthesis of Schiff and Mannich Bases

Bekircan and Bektaş (2008) described the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. This study contributes to the field of organic chemistry, particularly in the synthesis of heterocyclic compounds with potential biological activities (Bekircan & Bektaş, 2008).

Antimicrobial Activity of Triazole Derivatives

Fandaklı et al. (2012) investigated the reduction, Mannich reaction, and antimicrobial activity of some new 1,2,4-triazol-3-one derivatives. These compounds showed promising antimicrobial activities, indicating their potential use in medicinal chemistry (Fandaklı et al., 2012).

Synthesis of Trifluoromethyl Heterocycles

Honey et al. (2012) explored the synthesis of diverse trifluoromethyl heterocycles from a single precursor, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate. This research demonstrates the versatility of this compound in generating a variety of trifluoromethyl-substituted heterocycles, which are valuable in pharmaceutical chemistry (Honey et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would likely involve interactions with specific biological targets .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in preliminary studies, it could be further investigated for its potential uses in various fields .

properties

IUPAC Name

2-[2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)9-3-6-17(7-4-9)11(20)8-18-10(19)2-1-5-16-18/h1-2,5,9H,3-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKISIMHGKUHCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one

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